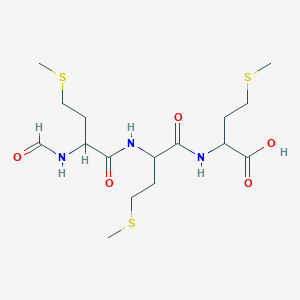
N-Formyl-Met-Met-Met
Übersicht
Beschreibung
N-Formyl-Met-Met-Met is a tripeptide composed of three methionine residues with a formyl group attached to the amino group of the first methionine
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a stepwise peptide coupling reaction, where methionine residues are sequentially added using coupling agents like carbodiimides (e.g., DCC, EDC).
Enzymatic Synthesis: Enzymes such as proteases can be used to catalyze the formation of peptide bonds between methionine residues.
Industrial Production Methods:
Batch Production: In an industrial setting, batch production methods are employed, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.
Continuous Flow Synthesis: Continuous flow reactors can be used to streamline the synthesis process, allowing for more efficient production and easier scale-up.
Types of Reactions:
Oxidation: The sulfur atoms in methionine residues can be oxidized to form sulfoxides or sulfones.
Reduction: The formyl group can be reduced to a primary amine.
Substitution: The amino groups in methionine residues can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, or nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: Alkyl halides, amines.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of methionine residues.
Primary Amines: Resulting from the reduction of the formyl group.
Substituted Methionines: Resulting from substitution reactions.
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.
Chemical Probes: Employed as a probe in studying peptide-protein interactions.
Biology:
Protein Synthesis: Involved in the initiation of protein synthesis in bacterial and organellar systems.
Immunology: Studied for its role in immune responses, particularly in the context of bacterial infections.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Diagnostic Tools: Used in the development of diagnostic assays for detecting bacterial infections.
Industry:
Biotechnology: Utilized in the production of bioactive peptides and proteins.
Food Industry: Explored for its potential use as a food additive or preservative.
Wirkmechanismus
The compound exerts its effects through its interaction with molecular targets and pathways involved in protein synthesis and immune responses. The formyl group on the first methionine residue plays a crucial role in initiating protein synthesis in bacterial systems by binding to specific tRNA molecules. This interaction facilitates the translation process, leading to the production of proteins essential for bacterial growth and survival.
Vergleich Mit ähnlichen Verbindungen
N-Formylmethionine (fMet): A single amino acid with a formyl group attached.
Methionine: The basic amino acid without the formyl group.
Other Formylated Peptides: Peptides with formyl groups attached to different amino acids.
Uniqueness:
Tripeptide Structure: Unlike N-formylmethionine, N-Formyl-Met-Met-Met has a tripeptide structure, providing additional complexity and potential for diverse interactions.
Multiple Methionine Residues:
Eigenschaften
IUPAC Name |
2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S3/c1-25-7-4-11(17-10-20)14(21)18-12(5-8-26-2)15(22)19-13(16(23)24)6-9-27-3/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGURBYHFCUGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394653 | |
| Record name | N-Formyl-Met-Met-Met | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59881-03-7 | |
| Record name | N-Formyl-Met-Met-Met | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















